molecular formula C18H18FNO5 B2711560 N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide CAS No. 1172336-79-6

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide

Cat. No.: B2711560
CAS No.: 1172336-79-6
M. Wt: 347.342
InChI Key: NHPKMQDZWIYWIZ-UHFFFAOYSA-N
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Description

N-(2-(Benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide is a synthetic organic compound featuring a propanamide backbone substituted with a benzo[d][1,3]dioxol-5-yloxy ethyl group and a 2-fluorophenoxy moiety. The benzo[d][1,3]dioxole (methylenedioxyphenyl) group is a common pharmacophore in medicinal chemistry, often associated with enhanced metabolic stability and receptor binding .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yloxy)ethyl]-2-(2-fluorophenoxy)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO5/c1-12(25-15-5-3-2-4-14(15)19)18(21)20-8-9-22-13-6-7-16-17(10-13)24-11-23-16/h2-7,10,12H,8-9,11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHPKMQDZWIYWIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCOC1=CC2=C(C=C1)OCO2)OC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article synthesizes available research findings, case studies, and biological activity data related to this compound.

Chemical Structure and Properties

The molecular formula of this compound is C21H19FNO4C_{21}H_{19}FNO_4, with a molecular weight of approximately 367.38 g/mol. The compound features a benzo[d][1,3]dioxole moiety, which is known for its pharmacological properties, and a fluorophenoxy group that may enhance its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Proliferation : Studies have shown that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives containing benzo[d][1,3]dioxole have demonstrated IC50 values in the micromolar range against HepG2 (liver cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cell lines .
  • Induction of Apoptosis : The compound may trigger apoptosis through mitochondrial pathways. Research indicates that compounds with similar scaffolds can influence the expression of Bcl-2 family proteins, promoting cell death in cancerous cells .
  • EGFR Inhibition : The compound's structure suggests potential interaction with the epidermal growth factor receptor (EGFR), a common target in cancer therapy. Inhibition of EGFR can lead to reduced tumor growth and increased sensitivity to chemotherapy .

Anticancer Activity

A notable study synthesized several derivatives of benzo[d][1,3]dioxole and evaluated their anticancer properties. The results indicated that these compounds exhibited selective cytotoxicity toward cancer cells while sparing normal cells. For example:

CompoundCell LineIC50 (µM)Reference
Compound AHepG22.38
Compound BHCT1161.54
Compound CMCF74.52

The study highlighted that the presence of electron-withdrawing groups significantly enhanced the anticancer activity of these derivatives.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications on the benzo[d][1,3]dioxole ring can drastically affect biological activity. Substituents such as halogens or electron-donating groups have been shown to improve efficacy against specific cancer types .

Pharmacological Potential Beyond Cancer

In addition to its anticancer properties, this compound may possess other therapeutic potentials:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant capabilities, which could be beneficial in preventing oxidative stress-related diseases .
  • Neuroprotective Effects : Some studies suggest that derivatives may inhibit acetylcholinesterase (AChE), indicating potential use in treating neurodegenerative disorders like Alzheimer's disease .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the benzo[d][1,3]dioxole structure. For instance, derivatives synthesized from benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines. A notable study demonstrated that compounds with similar structures exhibited IC50 values significantly lower than standard chemotherapeutic agents like doxorubicin .

Table 1: Cytotoxic Activity of Benzo[d][1,3]dioxole Derivatives

CompoundCell LineIC50 (µM)Reference
1,1'-(1,4-phenylene)bis(3-(benzo[d][1,3]dioxol-5-yl)thiourea)HepG22.38
HCT1161.54
MCF74.52

Nerve Regeneration

Research has indicated that compounds with similar chemical structures may possess neuroprotective properties. For example, certain derivatives have shown potential in promoting nerve regeneration and protecting against neurodegenerative diseases . The mechanisms underlying these effects often involve modulation of neuroinflammatory responses and enhancement of neuronal survival pathways.

Table 2: Neuroprotective Effects of Similar Compounds

CompoundEffectReference
1-(3-(2-(1-benzothiophen-5-yl)ethoxy)propyl)azetidin-3-olNerve regeneration
Neurite outgrowth

G Protein-Coupled Receptors (GPCRs)

N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-2-(2-fluorophenoxy)propanamide may also serve as a valuable pharmacological tool for studying GPCRs. These receptors are critical in mediating various physiological responses and are common targets for drug development . The compound's unique structure allows it to interact selectively with specific GPCR subtypes, making it useful for elucidating receptor functions and signaling pathways.

Synthesis and Evaluation

A recent study focused on the synthesis of new derivatives based on the benzo[d][1,3]dioxole framework. These were evaluated for their biological activities against cancer cell lines and showed promising results in terms of potency and selectivity compared to existing therapies . Furthermore, molecular docking studies provided insights into the binding affinities and interactions at the molecular level.

Clinical Implications

The potential applications of this compound extend into clinical settings where it may be developed as a novel therapeutic agent for cancer or neurodegenerative diseases. Ongoing research aims to further elucidate its pharmacokinetic properties and safety profiles.

Comparison with Similar Compounds

Piperazine/Piperidine Derivatives

Compounds from , and 5 share the benzo[d][1,3]dioxol-5-yloxy group but incorporate piperazine or piperidine rings instead of the propanamide backbone. For example:

  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(2,4-difluorophenyl)piperazine (): Synthesized in 67% yield, with a melting point of 169–170°C (HCl salt). Its structure includes a piperazine ring linked to a difluorophenyl group, contrasting with the propanamide’s linear chain .
  • 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-phenylpiperidine (): Exhibits a piperidine ring and phenyl substituent, synthesized in 75% yield with a melting point of 183–184°C .

These derivatives demonstrate that replacing the propanamide group with heterocyclic rings alters physical properties (e.g., higher melting points due to increased rigidity) and may impact pharmacological targets.

Benzoimidazole Derivatives

describes compounds like 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole , which integrate benzo[d][1,3]dioxol groups into a fused heterocyclic system. These compounds exhibit distinct reactivity, with yields ranging from 65% to 78%, and melting points exceeding 250°C due to extended conjugation .

N-Acylurea Derivatives

KCH-1521 (), N-((2-(1H-indol-3-yl)ethyl)carbamoyl)-2-(benzo[d][1,3]dioxol-5-yloxy)acetamide , shares the benzo[d][1,3]dioxol-5-yloxy ethyl motif but replaces propanamide with an N-acylurea scaffold. This structural variation confers strong talin-binding activity (KD ~200 µM via SPR) and anti-inflammatory effects, highlighting the importance of the carboxamide linkage in target engagement .

Physicochemical Properties

Table 1: Comparison of Key Properties

Compound Class Example Compound (Source) Yield (%) Melting Point (°C) Elemental Analysis (C/H/N)
Propanamide Target Hypothetical N/A N/A Theoretical: ~60-65% C, 5-6% H, 5-7% N
Piperazine Derivatives (HCl salts) 1-(2-(4-((Benzo[d][1,3]dioxol-5-yloxy)methyl)phenyl)ethyl)-4-(3-chlorophenyl)piperazine () 65 177–178 C: 59.12% (calc), 59.35% (exp); N: 5.38% (calc), 5.24% (exp)
Benzoimidazole Derivatives 6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(6-nitrobenzo[d][1,3]dioxol-5-yl)-1H-benzo[d]imidazole () 70 >250 C: 52.84% (calc), 52.70% (exp); N: 8.45% (calc), 8.30% (exp)
N-Acylurea Derivatives KCH-1521 () 76 N/A N/A (validated via NMR and MS)

Key Observations :

  • Piperazine Derivatives : Higher nitrogen content (~5–6%) compared to propanamides, correlating with basicity and salt formation.
  • Benzoimidazoles : Elevated melting points (>250°C) due to aromatic stacking, contrasting with propanamide’s likely lower melting range.
  • N-Acylureas : Demonstrated bioactivity despite moderate yields (~76%), emphasizing functional group importance .

Spectroscopic and Analytical Data

  • 1H-NMR : Piperazine derivatives (e.g., ) show aromatic proton signals at δ 6.7–7.2 ppm and piperazine CH2 signals at δ 2.5–3.5 ppm. Propanamides would exhibit distinct amide NH signals (~δ 8–10 ppm) and ethylenic protons near δ 4.0–4.5 ppm .
  • 13C-NMR : Benzo[d][1,3]dioxol carbons appear at δ 100–110 ppm, while propanamide carbonyls resonate at δ 165–175 ppm .
  • Elemental Analysis : Propanamide derivatives likely align with calculated values for C (~60–65%), H (~5–6%), and N (~5–7%), similar to piperazine analogs .

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